3-(Carboxymethoxy)benzoic acid 3-(Carboxymethoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1878-61-1
VCID: VC21289602
InChI: InChI=1S/C9H8O5/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
SMILES: C1=CC(=CC(=C1)OCC(=O)O)C(=O)O
Molecular Formula: C9H8O5
Molecular Weight: 196.16 g/mol

3-(Carboxymethoxy)benzoic acid

CAS No.: 1878-61-1

Cat. No.: VC21289602

Molecular Formula: C9H8O5

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

3-(Carboxymethoxy)benzoic acid - 1878-61-1

Specification

CAS No. 1878-61-1
Molecular Formula C9H8O5
Molecular Weight 196.16 g/mol
IUPAC Name 3-(carboxymethoxy)benzoic acid
Standard InChI InChI=1S/C9H8O5/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
Standard InChI Key GXFAJSDLPLCRIQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OCC(=O)O)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)OCC(=O)O)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

3-(Carboxymethoxy)benzoic acid consists of a benzoic acid core with a carboxymethoxy substituent at the meta position. The compound's structure features a benzene ring with a carboxylic acid group directly attached, and a second carboxylic acid linked via an oxygen atom at the meta position, creating a bifunctional molecule with distinct reactivity profiles .

Basic Identification Data

The compound is characterized by the following key identification parameters:

ParameterValue
CAS Number1878-61-1
Molecular FormulaC9H8O5
Molecular Weight196.16 g/mol
IUPAC Name3-(carboxymethoxy)benzoic acid
InChIInChI=1S/C9H8O5/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
InChIKeyGXFAJSDLPLCRIQ-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)OCC(=O)O)C(=O)O

Physical Properties

3-(Carboxymethoxy)benzoic acid appears as a crystalline solid with the following physical properties:

PropertyDescription
Physical StateCrystalline solid
Purity (Commercial)≥95.0%
SolubilitySoluble in polar organic solvents like DMSO
Storage RecommendationStore at room temperature

Spectroscopic and Analytical Characterization

Spectroscopic Identification

The compound can be characterized using various spectroscopic techniques including NMR spectroscopy, which would reveal distinctive signals for the aromatic protons, methylene protons of the carboxymethoxy group, and the exchangeable protons of the carboxylic acid groups. Mass spectrometry would show a molecular ion peak at m/z 196, corresponding to its molecular weight .

Analytical Methods

For quantitative analysis, high-performance liquid chromatography (HPLC) is commonly employed for assessing the purity of 3-(Carboxymethoxy)benzoic acid. Commercial samples typically have a purity of greater than 95%, as indicated by suppliers like CymitQuimica .

Synthesis and Preparation

Stock Solution Preparation

For laboratory use, stock solutions can be prepared according to the following guidelines:

Starting AmountVolume for 1 mMVolume for 5 mMVolume for 10 mM
1 mg5.0979 mL1.0196 mL0.5098 mL
5 mg25.4894 mL5.0979 mL2.5489 mL
10 mg50.9788 mL10.1958 mL5.0979 mL

For proper dissolution, it is recommended to pre-dissolve the compound in DMSO or another appropriate solvent system before dilution to the final concentration .

Applications and Research Findings

Role in Materials Science

3-(Carboxymethoxy)benzoic acid and structurally related compounds have significant potential in materials science, particularly in the development of metal-organic frameworks (MOFs). Similar compounds, such as 3,4,5-tris(carboxymethoxy)benzoic acid, serve as organic linkers in MOF synthesis due to their multiple coordination sites.

The bifunctional nature of 3-(Carboxymethoxy)benzoic acid makes it particularly valuable as a building block for multidimensional coordination networks. The carboxylic acid groups can coordinate with metal centers, forming extended structures with potential applications in:

  • Gas storage and separation

  • Heterogeneous catalysis

  • Drug delivery systems

  • Sensor development

Organic Synthesis Applications

In organic synthesis, 3-(Carboxymethoxy)benzoic acid serves as an important bifunctional building block for the construction of more complex organic molecules. The differential reactivity of the two carboxylic acid groups allows for selective functionalization, making it useful in sequential transformations.

The compound's structure allows for selective esterification, amidation, and other transformations of the carboxylic acid groups, enabling the creation of asymmetrically functionalized derivatives with potential applications in pharmaceutical development and other fields of synthetic chemistry .

Research Interest

Future Research Directions

Synthetic Methodology Development

The development of more efficient synthetic routes to 3-(Carboxymethoxy)benzoic acid and its derivatives represents an important area for future research. Improvements in yield, selectivity, and environmental impact of synthesis methods would enhance its accessibility for various applications .

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